molecular formula C20H16ClF2N3O B2913757 (4-((3-Chloro-4-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1357729-31-7

(4-((3-Chloro-4-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2913757
CAS No.: 1357729-31-7
M. Wt: 387.81
InChI Key: ARGNWKRFTAZDIJ-UHFFFAOYSA-N
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Description

(4-((3-Chloro-4-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that features a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Chloro-4-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Substitution Reactions:

    Amination: The amino group is introduced via nucleophilic substitution reactions, where an amine reacts with a halogenated precursor.

    Pyrrolidine Introduction: The pyrrolidine moiety is typically introduced through a nucleophilic substitution reaction involving pyrrolidine and a suitable leaving group on the quinoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyrrolidine groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the quinoline core or the phenyl ring using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents like chlorine gas, fluorine-containing compounds, and nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-((3-Chloro-4-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (4-((3-Chloro-4-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-((3-Chloro-4-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(morpholin-1-yl)methanone
  • (4-((3-Chloro-4-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Uniqueness

Compared to similar compounds, (4-((3-Chloro-4-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone may exhibit unique properties due to the presence of the pyrrolidine moiety. This structural feature can influence the compound’s pharmacokinetic profile, binding affinity, and overall biological activity.

Properties

IUPAC Name

[4-(3-chloro-4-fluoroanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF2N3O/c21-16-10-13(4-5-17(16)23)25-19-14-9-12(22)3-6-18(14)24-11-15(19)20(27)26-7-1-2-8-26/h3-6,9-11H,1-2,7-8H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGNWKRFTAZDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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